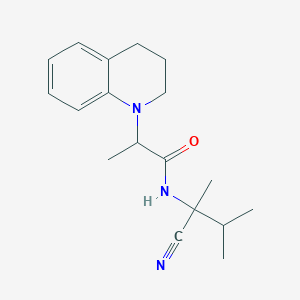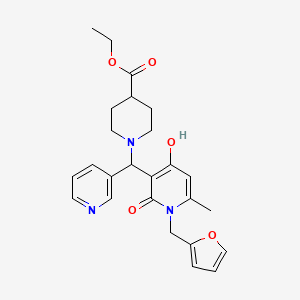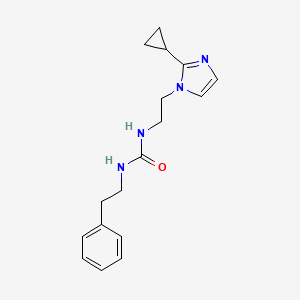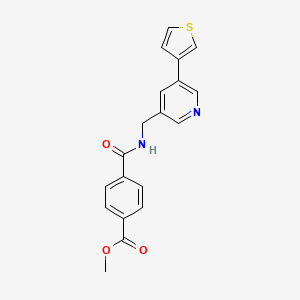
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide is a chemical compound that has been the focus of scientific research due to its potential applications in various fields. This compound is also known as TRO19622 and has been found to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The exact mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide is not fully understood. However, it has been suggested that it works by modulating the activity of certain neurotransmitters in the brain such as dopamine, acetylcholine, and glutamate.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide can improve cognitive function, reduce inflammation, and inhibit cancer cell growth. It has also been found to have neuroprotective effects and can prevent the death of brain cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide in lab experiments is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurological disorders. However, its limited solubility in water can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide. One direction is to further investigate its potential applications in the treatment of neurological disorders. Another direction is to explore its anti-inflammatory and anti-cancer properties and develop new drugs based on its structure. Additionally, studies could focus on improving the solubility of the compound to make it more versatile in lab experiments.
Métodos De Síntesis
The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide involves the reaction of 1,2,3,4-tetrahydroquinoline with 1-cyano-1,2-dimethylpropylamine in the presence of a catalytic amount of a Lewis acid. The resulting product is then treated with propanoyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide has been extensively studied for its potential applications in the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has also been found to have anti-inflammatory and anti-cancer properties.
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-(3,4-dihydro-2H-quinolin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O/c1-13(2)18(4,12-19)20-17(22)14(3)21-11-7-9-15-8-5-6-10-16(15)21/h5-6,8,10,13-14H,7,9,11H2,1-4H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDCYLHRJDQGQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)C(C)N1CCCC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1,2-dimethylpropyl)-2-(1,2,3,4-tetrahydroquinolin-1-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-nitro-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2628367.png)
![2,6-Difluoro-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzenesulfonamide](/img/structure/B2628368.png)



![4-(4-(2-(Benzhydryloxy)ethyl)piperazin-1-yl)-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2628373.png)

![3-Oxo-3-[3-(1H-pyrrol-1-yl)-2-thienyl]-propanenitrile](/img/structure/B2628375.png)
![3-{5-[(2-chlorobenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2628378.png)
![5-[Chloro(difluoro)methyl]-4-methyl-1H-pyrazole](/img/structure/B2628381.png)
![N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}propanamide](/img/structure/B2628383.png)

![N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2628385.png)
